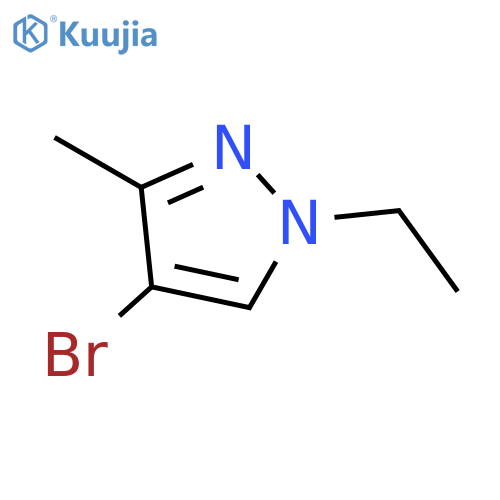

Cas no 519018-28-1 (4-Bromo-1-ethyl-3-methyl-1H-pyrazole)

519018-28-1 structure

商品名:4-Bromo-1-ethyl-3-methyl-1H-pyrazole

4-Bromo-1-ethyl-3-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole

- 4-bromo-1-ethyl-3-methylpyrazole

- STK347600

- 519018-28-1

- ALBB-004446

- EN300-228297

- SCHEMBL13059139

- MFCD02655588

- SR-01000493853-1

- AKOS000307895

- CS-0215205

- BBL038118

- DA-18088

- SR-01000493853

- LS-01678

- DTXSID10399376

-

- MDL: MFCD02655588

- インチ: InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3

- InChIKey: HYPZYLLRIDYELJ-UHFFFAOYSA-N

- ほほえんだ: CCN1C=C(C(=N1)C)Br

計算された属性

- せいみつぶんしりょう: 187.99500

- どういたいしつりょう: 187.99491 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 97.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 189.05

- トポロジー分子極性表面積: 17.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 17.82000

- LogP: 1.97390

4-Bromo-1-ethyl-3-methyl-1H-pyrazole セキュリティ情報

- 危険レベル:IRRITANT

4-Bromo-1-ethyl-3-methyl-1H-pyrazole 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-1-ethyl-3-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B446380-500mg |

4-bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 500mg |

$ 230.00 | 2022-06-07 | ||

| Chemenu | CM115394-5g |

4-bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 95% | 5g |

$557 | 2021-08-06 | |

| Enamine | EN300-228297-10.0g |

4-bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 95% | 10.0g |

$1492.0 | 2024-06-20 | |

| TRC | B446380-100mg |

4-bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB266930-500 mg |

4-Bromo-1-ethyl-3-methyl-1H-pyrazole; 95% |

519018-28-1 | 500MG |

€195.40 | 2023-02-05 | ||

| Alichem | A049002926-1g |

4-Bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 95% | 1g |

$166.40 | 2023-09-01 | |

| Enamine | EN300-228297-0.5g |

4-bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 95% | 0.5g |

$173.0 | 2024-06-20 | |

| Enamine | EN300-228297-1.0g |

4-bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 95% | 1.0g |

$222.0 | 2024-06-20 | |

| Enamine | EN300-228297-2.5g |

4-bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 95% | 2.5g |

$434.0 | 2024-06-20 | |

| Enamine | EN300-228297-0.1g |

4-bromo-1-ethyl-3-methyl-1H-pyrazole |

519018-28-1 | 95% | 0.1g |

$77.0 | 2024-06-20 |

4-Bromo-1-ethyl-3-methyl-1H-pyrazole 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

519018-28-1 (4-Bromo-1-ethyl-3-methyl-1H-pyrazole) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 307-59-5(perfluorododecane)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:519018-28-1)4-Bromo-1-ethyl-3-methyl-1H-pyrazole

清らかである:99%

はかる:5g

価格 ($):582.0